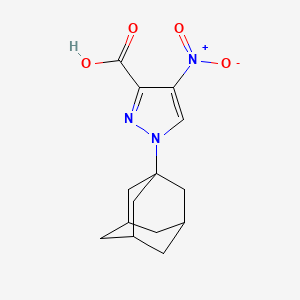

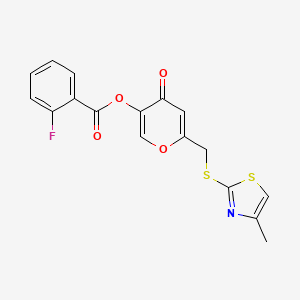

![molecular formula C10H12N4O4 B2733933 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338405-47-3](/img/structure/B2733933.png)

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of 1,2,4-triazole derivative . These types of compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Scientific Research Applications

Ring Opening Reactions and Derivatives Synthesis

- The compound's derivatives undergo ring-opening reactions and can form stable cyclopentenyl and dioxine derivatives. This chemical behavior suggests potential applications in synthesizing novel organic compounds (Šafár̆ et al., 2000).

Reactions with Alkylamines

- Reactions of similar compounds with primary alkylamines result in various substituted dioxane diones. This demonstrates the compound's reactivity and potential for generating a range of chemically interesting molecules (Jeon & Kim, 2000).

Triazole Derivatives Synthesis

- Triazole derivatives, which have a range of applications in medicinal and materials chemistry, can be synthesized using this compound as a precursor (Shikhaliev et al., 2005).

Studies in Crystal Engineering

- The compound and its derivatives play a role in crystal engineering, helping to understand molecular interactions and crystal formation, which is essential in material science and pharmaceuticals (Weatherhead-Kloster et al., 2005).

Polymerization and Copolymer Synthesis

- The compound is utilized in step-growth polymerization, leading to the formation of novel copolymers. This has implications for materials science, especially in creating new types of plastics and resins (Mallakpour et al., 1996).

Glycosidation Reactions

- It plays a role in glycosidation reactions, which are critical in carbohydrate chemistry. This has implications for drug design and synthesis (Gómez-Sánchez et al., 1986).

Supramolecular Structures Study

- The compound is used in the study of supramolecular structures, contributing to our understanding of molecular assemblies and interactions (Low et al., 2002).

Metal Complexes Synthesis

- It is used in synthesizing metal complexes, which are important in catalysis and material science (Sancak et al., 2007).

Safety And Hazards

properties

IUPAC Name |

5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-10(2)17-8(15)7(9(16)18-10)6(11)3-14-5-12-4-13-14/h4-5H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKAKJFOVKXCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C(CN2C=NC=N2)N)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

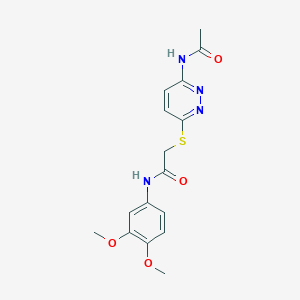

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)

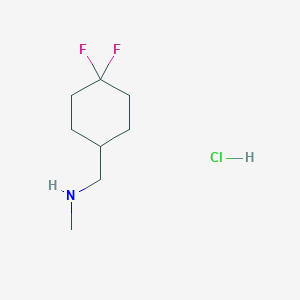

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

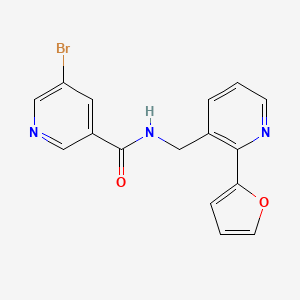

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)